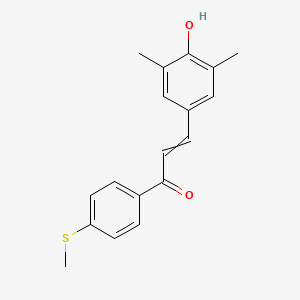
(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
- Starting Materials:
- 4-Methylthiobenzaldehyde
- 3,5-Dimethyl-4-hydroxyacetophenone
- Reaction Conditions:
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Procedure:
- Dissolve the starting materials in the solvent.
- Add the base to the solution and stir the mixture at the desired temperature.
- After the reaction is complete, neutralize the mixture with an acid and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, room temperature to reflux
- Products: Oxidized derivatives with altered functional groups
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Organic solvents, room temperature to reflux
- Products: Reduced derivatives with altered carbonyl groups
- Substitution:
- Reagents: Halogens, nucleophiles
- Conditions: Organic solvents, room temperature to reflux
- Products: Substituted derivatives with new functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and chemical properties.
- Biology:
- Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
- Industry:
- Utilized in the development of new materials or chemical products.
Wirkmechanismus
The mechanism of action of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one depends on its specific applications. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1-(4-Methylphenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one
- 1-(4-Methylthiophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(4-Methylthiophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one
Uniqueness: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of both a methylthio group and a hydroxyl group on the phenyl rings
Eigenschaften
Molekularformel |
C18H18O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2S/c1-12-10-14(11-13(2)18(12)20)4-9-17(19)15-5-7-16(21-3)8-6-15/h4-11,20H,1-3H3 |
InChI-Schlüssel |
PHRSDLZWVTXEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=CC(=O)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














